Potent ACE inhibitor (IC50 = 21 nM). Reversible and competitive leukotriene A4 hydrolase inhibitor (Ki = 6 μM, leukotriene B4 formation). Vasodilatory and antihypertensive effects in vivo. Orally active.
Captopril is an inhibitor of angiotensin-converting enzyme (ACE; IC50 = 23 nM for the rabbit lung enzyme). It inhibits contractions in isolated guinea pig ileal segments induced by angiotensin I or bradykinin (IC50s = 23 and 3 nM, respectively) but not those induced by angiotensin II, histamine, acetylcholine, serotonin (5-HT), or prostaglandin E1 (PGE1; IC50s = >10 µM for all). Captopril (0.1-1 mg/kg) inhibits angiotensin I-induced pressor responses in conscious normotensive rats. It reduces mean blood pressure in two kidney-one clip renal hypertensive (2K-1C) rats and spontaneously hypertensive rats (SHRs). Captopril also reduces cytopathogenicity induced by herpes simplex virus 1 (HSV-1) in SH-SY5Y human neuroblastoma cells. Formulations containing captopril have been used in the treatment of hypertension, congestive heart failure, and diabetic nephropathy.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Captopril acts by inhibiting the angiotensin-converting enzyme and is known as an antihypertensive agent. It finds wide use in the treatment of congestive heart failure.
Captopril is a sulfhydryl-containing analog of proline with antihypertensive activity and potential antineoplastic activity. Captopril competitively inhibits angiotensin converting enzyme (ACE), thereby decreasing levels of angiotensin II, increasing plasma renin activity, and decreasing aldosterone secretion. This agent may also inhibit tumor angiogenesis by inhibiting endothelial cell matrix metalloproteinases (MMPs) and endothelial cell migration. Captopril may also exhibit antineoplastic activity independent of effects on tumor angiogenesis. (NCI04)
Captopril, also known as capoten or lopirin, belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Captopril is a drug which is used for the treatment of essential or renovascular hypertension (usually administered with other drugs, particularly thiazide diuretics). may be used to treat congestive heart failure in combination with other drugs (e. g. cardiac glycosides, diuretics, β-adrenergic blockers). may improve survival in patients with left ventricular dysfunction following myocardial infarction. may be used to treat nephropathy, including diabetic nephropathy.. Captopril exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Captopril has been detected in multiple biofluids, such as urine and blood. Within the cell, captopril is primarily located in the cytoplasm. In humans, captopril is involved in the captopril action pathway.
Captopril is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and heart failure. Captopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.